molecular formula C14H16O B1211645 2-Isopropyl-6-methoxynaphthalene CAS No. 92297-66-0

2-Isopropyl-6-methoxynaphthalene

Cat. No.: B1211645
CAS No.: 92297-66-0
M. Wt: 200.28 g/mol
InChI Key: AAKRTZRMVMTCPV-UHFFFAOYSA-N
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Description

2-Isopropyl-6-methoxynaphthalene is an organic compound with the molecular formula C14H16O It is a derivative of naphthalene, characterized by the presence of an isopropyl group at the second position and a methoxy group at the sixth position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-methoxynaphthalene can be achieved through several methods. One common approach involves the alkylation of 6-methoxynaphthalene with isopropyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of 2-isopropyl-6-methoxynaphthyl ketone, followed by demethylation to yield the target compound .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinones, dihydro derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Isopropyl-6-methoxynaphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-methoxynaphthalene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis and death. Additionally, its potential therapeutic effects may involve the modulation of specific enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-6-hydroxynaphthalene
  • 2-Isopropyl-6-ethoxynaphthalene
  • 2-Isopropyl-6-methylthionaphthalene

Uniqueness

2-Isopropyl-6-methoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methoxy-6-propan-2-ylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-10(2)11-4-5-13-9-14(15-3)7-6-12(13)8-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKRTZRMVMTCPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919261
Record name 2-Methoxy-6-(propan-2-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92297-66-0
Record name 2-Methoxy-6-(1-methylethyl)naphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092297660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-6-(propan-2-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 450 ml autoclave was charged with 158 g 2-methoxynapthalene and 3.2 g dealuminized mordenite catalyst. The autoclave was pressurized to 670 kPa with propylene then heated to 225° C. with agitation. Propylene was added as it was consumed to maintain pressure. In 8 hours, the conversion was 12% with 34% selectivity to 2-methoxy-6-isopropylnaphthalene (as confirmed by gas chromatography). Repetition of the reaction at 275° C. gave 19% conversion in 3 hours with 31% selectivity.
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158 g
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[Compound]
Name
mordenite
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Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of 31.71 g 2-hydroxy-6-(1-methylethyl)naphthalene in 500 ml water and under a nitrogen atmosphere was added 61.5 g of 14.4% (by weight) sodium hydroxide (NaOH). The mixture was heated to 60° C. and 30.02 g of dimethylsulfate was added in one portion to the dark cloudy solution. In 20 minutes the pH of the reaction had dropped from 13 to 2. Another 20 g 14.4% NaOH was added. After 45 minutes 10 g additional dimethylsulfate was added. After 1 hour 20 g of 14.4% NaOH was added and the reaction was heated at 80° C. overnight. The brown suspension was then extracted with toluene and the extract was dried over magnesium sulfate (MgSO4), filtered, and concentrated in vacuum to give a crude solid which was recrystallized from isopropanol to give 2-methoxy-6-isopropylnaphthalene, melting point 63.5° to 64.5° C.
Name
2-hydroxy-6-(1-methylethyl)naphthalene
Quantity
31.71 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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30.02 g
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20 g
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10 g
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20 g
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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